

4-Bromo-6-methyl-1H-indazole CAS number 885521-94-8

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Compound of Interest

Compound Name: 4-Bromo-6-methyl-1H-indazole

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An In-Depth Technical Guide to **4-Bromo-6-methyl-1H-indazole** (CAS 885521-94-8)

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Abstract

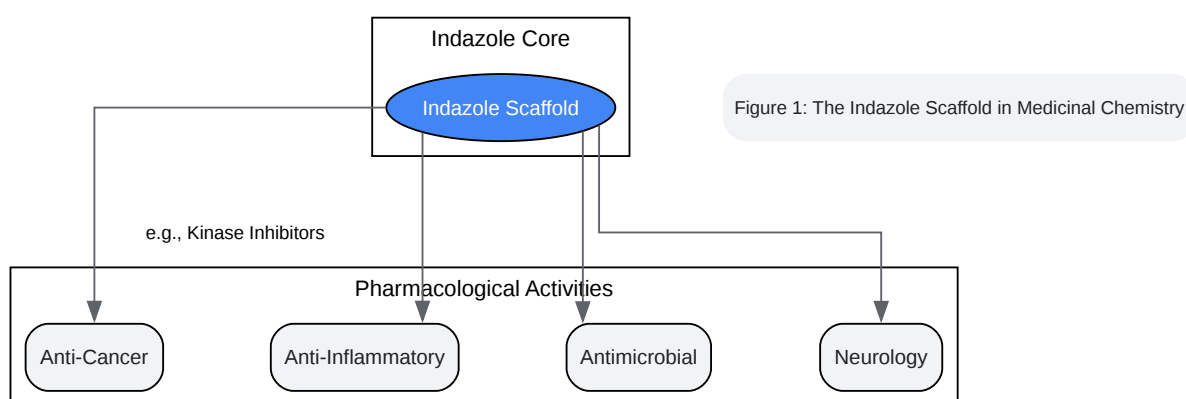
This technical guide provides a comprehensive overview of **4-Bromo-6-methyl-1H-indazole**, CAS number 885521-94-8, a heterocyclic compound of significant interest in modern medicinal chemistry. The indazole nucleus is a privileged scaffold found in numerous biologically active compounds, and this particular derivative, featuring bromine and methyl substituents, serves as a versatile building block for the synthesis of novel therapeutic agents.^{[1][2]} This document delineates its chemical and physical properties, outlines plausible synthetic routes with mechanistic insights, explores its applications in drug discovery, and provides essential safety and handling protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their scientific endeavors.

Introduction: The Strategic Importance of the Indazole Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in the development of pharmaceuticals, prized for their ability to engage in diverse biological interactions.^[2] Among these, the indazole ring system—a fusion of benzene and pyrazole rings—has emerged as a critical structural motif in a wide array of pharmacologically active molecules.^{[2][3]} Indazole

derivatives exhibit a remarkable spectrum of biological activities, including anti-tumor, anti-inflammatory, antimicrobial, and anti-HIV properties.[2][4][5]

4-Bromo-6-methyl-1H-indazole is a strategically functionalized derivative within this class. The presence of a bromine atom at the 4-position and a methyl group at the 6-position offers distinct advantages for synthetic chemists. The bromine atom serves as a versatile handle for post-synthetic modification, primarily through metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The methyl group, meanwhile, modulates the electronic properties and steric profile of the molecule, influencing its binding affinity and metabolic stability in biological systems. Consequently, this compound is widely utilized as a key intermediate in the synthesis of complex molecules, particularly in the pursuit of novel kinase inhibitors for oncology and therapeutics for neurological disorders.[1]



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Caption: The versatile indazole scaffold is a cornerstone for developing drugs with diverse pharmacological activities.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and research. The key characteristics of **4-Bromo-6-methyl-1H-indazole** are summarized below. While exhaustive experimental data is not always available in

public literature, the following table consolidates information from reliable chemical suppliers and predictive models.

Property	Value	Source(s)
CAS Number	885521-94-8	[6][7]
Molecular Formula	C ₈ H ₇ BrN ₂	
Molecular Weight	211.06 g/mol	
Appearance	Expected to be an off-white to yellow solid	Inferred from related compounds[8][9]
Purity	≥97% (Typical)	[6]
Solubility	Expected to be soluble in organic solvents such as DMSO, DMF, and methanol	Inferred from related compounds[10]
Storage Conditions	Keep refrigerated (2-8°C), sealed in a dry environment	[9][11]

Spectroscopic data is crucial for identity confirmation and quality control. While a dedicated public spectrum for this specific isomer is not readily available, the expected NMR and MS characteristics can be inferred from its structure and data from analogous compounds.[12][13]

- ¹H NMR: Protons on the aromatic ring, the methyl group, and the N-H of the indazole would show characteristic chemical shifts and coupling patterns.
- ¹³C NMR: Signals corresponding to the eight unique carbon atoms would be observed.
- Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+H]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

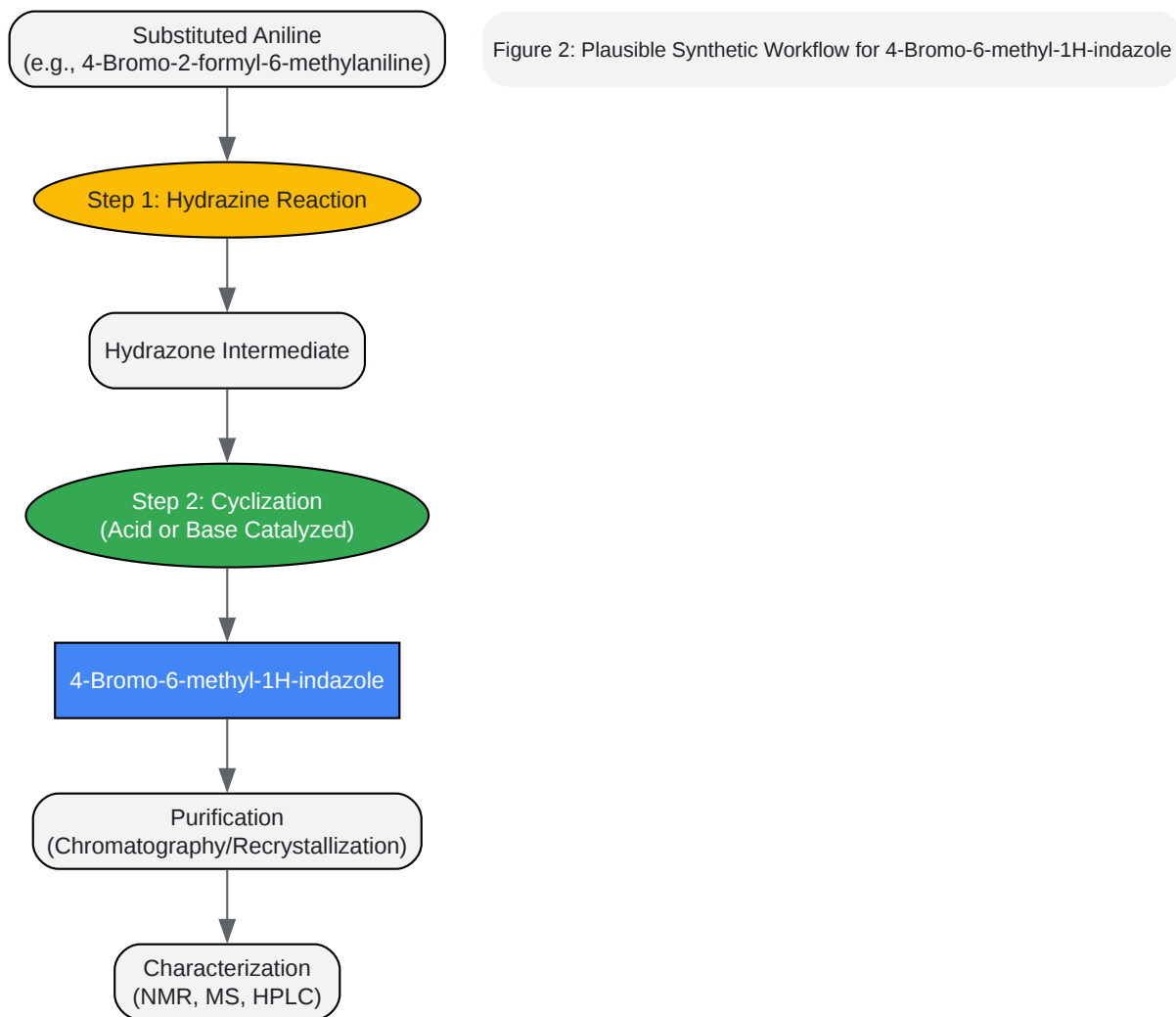
Synthesis and Mechanistic Considerations

The synthesis of substituted indazoles can be achieved through various established methodologies, often involving the cyclization of appropriately substituted aniline or hydrazone

precursors.[8][14][15][16] While a specific, peer-reviewed protocol for **4-Bromo-6-methyl-1H-indazole** is not detailed in the provided search results, a plausible and robust synthetic route can be constructed based on the well-documented synthesis of the isomeric 6-Bromo-1H-indazole.[17] This common approach involves the diazotization of a substituted aniline followed by an intramolecular cyclization.

Plausible Synthetic Workflow

A logical precursor for **4-Bromo-6-methyl-1H-indazole** is 3-Bromo-5-methyl-2-aminobenzaldehyde or a related derivative. The general strategy involves forming the N-N bond to complete the pyrazole ring portion of the indazole.



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Caption: A conceptual workflow for synthesizing the target indazole via a hydrazone intermediate and subsequent cyclization.

Exemplary Experimental Protocol

The following protocol is a representative, generalized procedure adapted from established methods for synthesizing substituted indazoles.^{[15][17][18]}

Objective: To synthesize **4-Bromo-6-methyl-1H-indazole** from a suitable precursor.

Step 1: Formation of Hydrazone Intermediate

- Dissolve the starting material (e.g., 3-Bromo-5-methyl-2-aminobenzaldehyde, 1.0 eq) in a suitable solvent such as ethanol or acetic acid.
- Add hydrazine hydrate (1.1-1.5 eq) dropwise to the solution at room temperature. The choice of hydrazine is critical; using hydrazine itself will lead to an N-unsubstituted indazole, while a substituted hydrazine (e.g., methylhydrazine) would yield an N-substituted product.^[8]
- Stir the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, the intermediate hydrazone may precipitate or can be isolated by removing the solvent under reduced pressure.

Causality: This step forms the crucial C=N-N bond. Hydrazine acts as a nucleophile, attacking the carbonyl group of the aldehyde precursor, followed by dehydration to yield the stable hydrazone.

Step 2: Intramolecular Cyclization

- The crude hydrazone intermediate is dissolved in a high-boiling point solvent like toluene or dimethylformamide (DMF).
- Add a catalyst. Depending on the specific substrate and desired outcome, this can be an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium carbonate).^[16]
- Heat the mixture to reflux (e.g., 80-120 °C) for several hours until TLC analysis indicates the consumption of the intermediate.
- Cool the reaction mixture to room temperature.

Causality: The elevated temperature and catalytic conditions promote the intramolecular cyclization. This key step involves the formation of the N-N single bond of the pyrazole ring, leading to the stable, aromatic indazole system.

Step 3: Work-up and Purification

- Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
- Purify the crude product using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
- Confirm the structure and assess the purity of the final product using NMR, MS, and HPLC.
[\[10\]](#)

Applications in Drug Discovery and Medicinal Chemistry

4-Bromo-6-methyl-1H-indazole is not typically an end-product but rather a valuable scaffold for building more complex, biologically active molecules.[\[1\]](#) Its utility stems from the strategic placement of its functional groups, which allows for selective and predictable chemical modifications.

- **Key Intermediate for Kinase Inhibitors:** The indazole core is a well-established "hinge-binding" motif in many kinase inhibitors used in oncology.[\[2\]](#)[\[10\]](#) This compound serves as a starting point for synthesizing libraries of potential inhibitors by modifying the 4-position.
- **Versatile Building Block:** The C4-bromine atom is ideal for introducing molecular diversity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the attachment of various aryl, heteroaryl, or alkyl groups to explore the structure-activity relationship (SAR) of a drug candidate.
- **Neurological and Inflammatory Research:** Indazole derivatives have shown promise in treating inflammatory disorders and neurodegenerative diseases.[\[1\]](#)[\[4\]](#)[\[19\]](#) This building block can be used to develop novel compounds targeting enzymes and receptors implicated in these conditions.

- Agrochemicals: The indazole scaffold also finds application in the development of new pesticides and herbicides.[1]

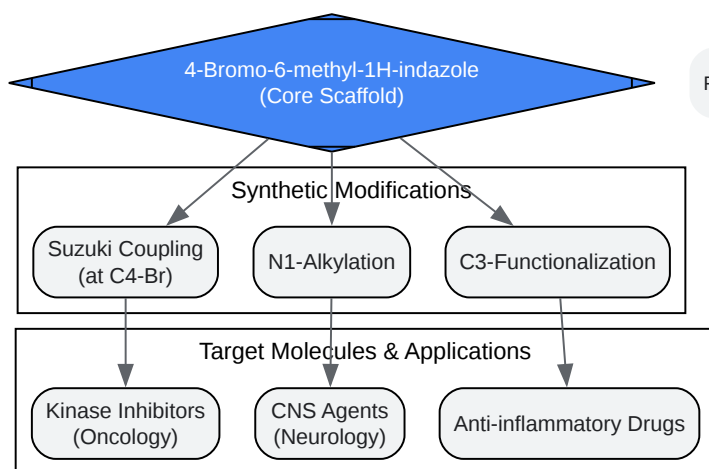


Figure 3: Role as a Versatile Scaffold in Drug Discovery

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Caption: **4-Bromo-6-methyl-1H-indazole** serves as a central scaffold for diverse synthetic modifications, leading to various classes of therapeutic agents.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling **4-Bromo-6-methyl-1H-indazole**. The following information is based on safety data sheets (SDS) for structurally similar bromo-indazole compounds.[11][20][21]

Hazard Identification (Based on Analogs):

- Acute Toxicity, Oral: May be harmful if swallowed.[21]
- Skin Irritation: Causes skin irritation.[11][21]
- Eye Irritation: Causes serious eye irritation.[11][21]
- Respiratory Irritation: May cause respiratory irritation.[11][21]

Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][21]
- Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust.[20][21]
- Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[11][20]

Storage and Disposal:

- Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated place.[21] Refrigeration (2-8°C) is recommended.[11]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

4-Bromo-6-methyl-1H-indazole (CAS 885521-94-8) is a highly valuable and versatile chemical intermediate. Its strategic functionalization provides chemists with a powerful tool for the synthesis of complex molecular architectures. Its primary role as a building block in the development of kinase inhibitors and other therapeutic agents underscores its importance in the field of drug discovery.[1][10] A firm grasp of its properties, synthetic accessibility, and safe handling practices is essential for researchers aiming to unlock its full potential in creating the next generation of innovative medicines.

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